Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .
Scientific Research Applications
In Silico Drug-likeness and Antimicrobial Investigation
Research involving the synthesis of benzothiazole derivatives has highlighted their potential in drug discovery. A study by Pandya et al. (2019) synthesized a library of compounds related to benzothiazole and tested them for drug-likeness, antibacterial, antifungal, and antimycobacterial activities. The compounds exhibited good to moderate activity against bacterial strains, with some showing better activity than standard drugs like ciprofloxacin and pyrazinamide. The in-silico analysis confirmed their excellent drug-likeness properties, indicating their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Antibacterial and Antifungal Screening
Another study by Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole compounds, which were characterized and tested for their antibacterial activities. This research underscores the potential of benzothiazole-related compounds in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Anti-Mycobacterial Chemotypes
The study by Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Several compounds exhibited potential anti-tubercular activity, highlighting the relevance of benzothiazole derivatives in targeting infectious diseases like tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Mechanism of Action
Target of Action
Similar compounds have shown a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .
Mode of Action
It is known that similar compounds can interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways leading to their biological effects .
Pharmacokinetics
The synthesis of similar compounds has been achieved through various synthetic pathways .
Result of Action
Similar compounds have shown to induce changes at the molecular and cellular level that lead to their biological effects .
Action Environment
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-22-19(27-24-13)16-12-25(11-15(16)14-7-3-2-4-8-14)21(26)20-23-17-9-5-6-10-18(17)28-20/h2-10,15-16H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHUMWSSJAVNFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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